1-(2-bromopyridin-4-yl)pyrrolidin-2-one
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Description
1-(2-bromopyridin-4-yl)pyrrolidin-2-one is a chemical compound with the molecular formula C9H9BrN2O . It has a molecular weight of 241.09 . The compound is characterized by a pyrrolidin-2-one group attached to a bromopyridine group .
Synthesis Analysis
The synthesis of compounds similar to this compound often involves the use of pyrrolidine as a building block . Pyrrolidine is a versatile scaffold used in the synthesis of various biologically active compounds . The synthetic strategies often involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrN2O/c10-7-3-4-11-8(6-7)12-5-1-2-9(12)13/h3-4,6H,1-2,5H2 . This indicates the presence of a bromopyridine group attached to a pyrrolidin-2-one group.Mechanism of Action
Target of Action
The primary target of 1-(2-bromopyridin-4-yl)pyrrolidin-2-one is the Prolyl-tRNA synthetase (PRS) . PRS is a clinically validated antimalarial target .
Mode of Action
This compound interacts with PRS, inhibiting its function
Biochemical Pathways
The inhibition of PRS affects the protein synthesis pathway in the malaria parasite, Plasmodium . This disruption in protein synthesis leads to the death of the parasite.
Pharmacokinetics
The compound has shown oral efficacy in a humanized murine model of pf malaria , suggesting good bioavailability.
Result of Action
The inhibition of PRS by this compound leads to the death of the malaria parasite, Plasmodium . This makes it a promising starting point for the identification of novel antimalarial prophylactic agents .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-bromopyridin-4-yl)pyrrolidin-2-one involves the reaction of 2-bromopyridine-4-carboxylic acid with N-methylpyrrolidin-2-one in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product.", "Starting Materials": ["2-bromopyridine-4-carboxylic acid", "N-methylpyrrolidin-2-one", "coupling agent (e.g. EDCI or DCC)", "reducing agent (e.g. sodium borohydride)"], "Reaction": ["Step 1: React 2-bromopyridine-4-carboxylic acid with N-methylpyrrolidin-2-one in the presence of a coupling agent (e.g. EDCI or DCC) to yield the intermediate 1-(2-bromopyridin-4-yl)pyrrolidin-2-one carboxylic acid.", "Step 2: Reduce the intermediate using a reducing agent (e.g. sodium borohydride) to yield the final product 1-(2-bromopyridin-4-yl)pyrrolidin-2-one." ] } | |
CAS No. |
1142194-75-9 |
Molecular Formula |
C9H9BrN2O |
Molecular Weight |
241.1 |
Purity |
95 |
Origin of Product |
United States |
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